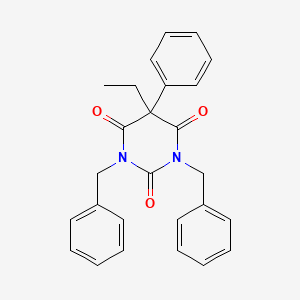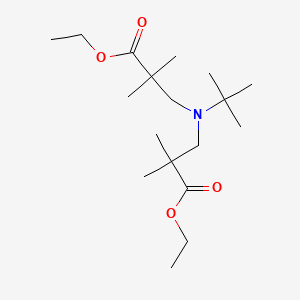
Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is an organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) typically involves the reaction of diethylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
化学反応の分析
Types of Reactions
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
科学的研究の応用
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. It can also interact with enzymes and proteins, altering their activity and function.
類似化合物との比較
Similar Compounds
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- 2,2’-(tert-Butylimino)diethanol
Uniqueness
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
37489-09-1 |
|---|---|
分子式 |
C18H35NO4 |
分子量 |
329.5 g/mol |
IUPAC名 |
ethyl 3-[tert-butyl-(3-ethoxy-2,2-dimethyl-3-oxopropyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H35NO4/c1-10-22-14(20)17(6,7)12-19(16(3,4)5)13-18(8,9)15(21)23-11-2/h10-13H2,1-9H3 |
InChIキー |
XSWAJINSDAXRMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)CN(CC(C)(C)C(=O)OCC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
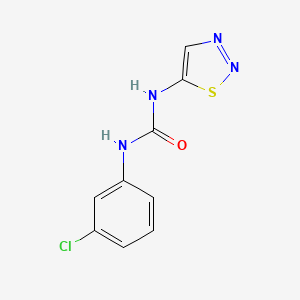

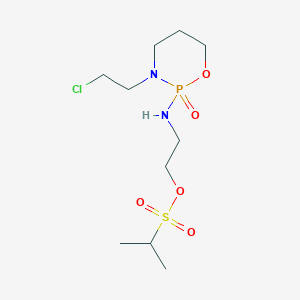
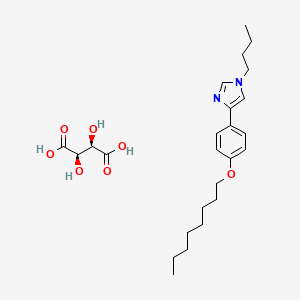
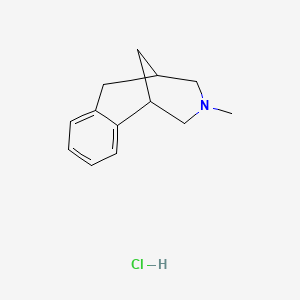
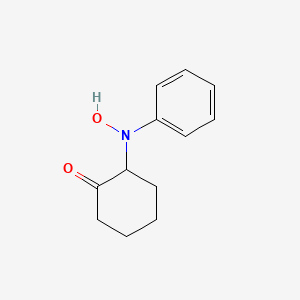
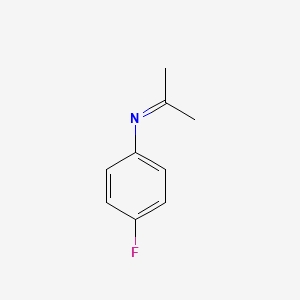

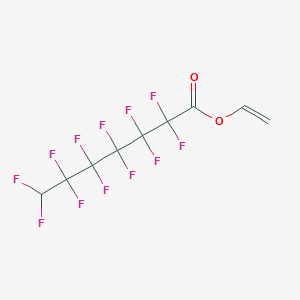
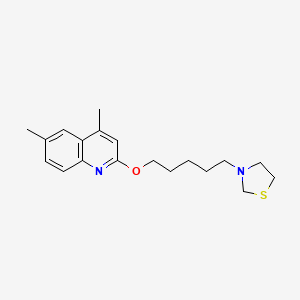
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
